Cas no 133155-82-5 (Methyl 3-formylpicolinate)
Methyl 3-formylpicolinate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-formylpicolinate
- Methyl 3-formyl-2-pyridinecarboxylate
- METHYL 3‐FORMYL‐2‐PYRIDINECARBOXYLATE
- methyl 3-formylpyridine-2-carboxylate
- 3-Formyl-2-pyridinecarboxylicacid methyl ester
- 2-Pyridinecarboxylicacid,3-formyl-,methylester(9CI)
- 3-Formyl-2-pyridinecarboxylic Acid Methyl Ester
- PSXKRBGWRMVIPG-UHFFFAOYSA-N
- FCH888259
- 6055AA
- OR302202
- AX8166892
- ST24047832
- 2-Pyridinecarboxylic acid, 3-formyl-, methyl ester
- 133155-82-5
- DS-15730
- SB52833
- DB-062958
- SCHEMBL2561503
- CS1479
- MFCD11100670
- DTXSID70446739
- Methyl3-formylpicolinate
- AKOS006307657
- EN300-702808
- Z1198311042
-
- MDL: MFCD11100670
- Inchi: 1S/C8H7NO3/c1-12-8(11)7-6(5-10)3-2-4-9-7/h2-5H,1H3
- InChI Key: PSXKRBGWRMVIPG-UHFFFAOYSA-N
- SMILES: O(C)C(C1C(C=O)=CC=CN=1)=O
Computed Properties
- Exact Mass: 165.04300
- Monoisotopic Mass: 165.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 56.3
Experimental Properties
- Density: 1.249
- Boiling Point: 322.7°C at 760 mmHg
- Flash Point: 148.9°C
- Refractive Index: 1.561
- PSA: 56.26000
- LogP: 0.68070
Methyl 3-formylpicolinate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 3-formylpicolinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 080216-250mg |
Methyl 3-formyl-2-pyridinecarboxylate |
133155-82-5 | 95% | 250mg |
£279.00 | 2022-03-01 | |
| Fluorochem | 080216-1g |
Methyl 3-formyl-2-pyridinecarboxylate |
133155-82-5 | 95% | 1g |
£695.00 | 2022-03-01 | |
| Fluorochem | 080216-5g |
Methyl 3-formyl-2-pyridinecarboxylate |
133155-82-5 | 95% | 5g |
£2082.00 | 2022-03-01 | |
| Alichem | A029208073-250mg |
Methyl 3-formylpicolinate |
133155-82-5 | 95% | 250mg |
341.33 USD | 2021-05-31 | |
| Alichem | A029208073-1g |
Methyl 3-formylpicolinate |
133155-82-5 | 95% | 1g |
805.98 USD | 2021-05-31 | |
| Alichem | A029208073-5g |
Methyl 3-formylpicolinate |
133155-82-5 | 95% | 5g |
2,394.00 USD | 2021-05-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WR066-100mg |
Methyl 3-formylpicolinate |
133155-82-5 | 95+% | 100mg |
1597CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WR066-250mg |
Methyl 3-formylpicolinate |
133155-82-5 | 95+% | 250mg |
3499CNY | 2021-05-08 | |
| Chemenu | CM178765-1g |
Methyl 3-formylpicolinate |
133155-82-5 | 95% | 1g |
$746 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WR066-200mg |
Methyl 3-formylpicolinate |
133155-82-5 | 95+% | 200mg |
1424.0CNY | 2021-08-04 |
Methyl 3-formylpicolinate Suppliers
Methyl 3-formylpicolinate Related Literature
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on Methyl 3-formylpicolinate
Methyl 3-formylpicolinate (CAS No. 133155-82-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-formylpicolinate, identified by the chemical compound code CAS No. 133155-82-5, is a significant intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its versatile applications in drug development and biochemical research. The 3-formylpicolinate moiety, a derivative of picolinic acid, plays a pivotal role in the synthesis of various pharmacologically active molecules, making it an indispensable component in modern medicinal chemistry.
The structural framework of Methyl 3-formylpicolinate consists of a pyridine ring substituted with a formyl group at the third position and a methyl ester at the carboxyl end. This configuration endows the compound with both reactivity and stability, facilitating its use in multiple synthetic pathways. The formyl group, in particular, serves as a versatile handle for further functionalization, enabling chemists to construct more complex molecules with precision and efficiency.
In the context of contemporary pharmaceutical research, Methyl 3-formylpicolinate has been extensively utilized as a precursor in the synthesis of various therapeutic agents. Its role in constructing heterocyclic scaffolds is particularly noteworthy, as heterocycles are prevalent in many drugs due to their biological activity and favorable pharmacokinetic properties. For instance, derivatives of Methyl 3-formylpicolinate have been incorporated into the development of antimicrobial agents, where the formyl group can be further transformed into more reactive aldehyde or carboxylic acid functionalities.
Recent advancements in synthetic methodologies have further highlighted the importance of Methyl 3-formylpicolinate. Researchers have explored novel catalytic systems that enhance the efficiency of reactions involving this intermediate. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce diverse substituents into the pyridine ring, expanding the library of possible derivatives. These innovations not only streamline synthetic routes but also open up new avenues for drug discovery.
The compound's utility extends beyond antibiotic development. Methyl 3-formylpicolinate has also been implicated in the synthesis of anti-inflammatory and anticancer agents. The formyl group's ability to participate in condensation reactions allows for the formation of Schiff bases and other nitrogen-containing heterocycles, which are known for their therapeutic potential. Furthermore, modifications at different positions on the pyridine ring can lead to compounds with enhanced binding affinity to biological targets, improving drug efficacy.
From a biochemical perspective, Methyl 3-formylpicolinate serves as a valuable tool for studying enzyme mechanisms and metabolic pathways. Its incorporation into substrates and inhibitors allows researchers to probe the function of enzymes such as aldolases and transaminases. Such studies contribute to our understanding of fundamental biological processes and can inform the design of enzyme inhibitors for therapeutic purposes.
The synthesis of Methyl 3-formylpicolinate itself is an area of active research. Recent studies have focused on optimizing production methods to achieve higher yields and purities while minimizing environmental impact. Green chemistry principles have been applied, with an emphasis on solvent-free reactions and catalytic processes that reduce waste generation. These efforts align with global initiatives to promote sustainable pharmaceutical manufacturing.
In conclusion, Methyl 3-formylpicolinate (CAS No. 133155-82-5) is a multifaceted compound with far-reaching implications in pharmaceutical chemistry and biochemistry. Its unique structural features make it an invaluable intermediate for constructing complex drug molecules, while its reactivity allows for diverse functionalization strategies. As research continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its role as a cornerstone in modern medicinal chemistry.
133155-82-5 (Methyl 3-formylpicolinate) Related Products
- 70580-30-2(Methyl 3,5-dimethylpicolinate)
- 215436-32-1(3,6-dimethyl-2-Pyridinecarboxylic acid methyl ester)
- 605-38-9(2,3-dimethyl pyridine-2,3-dicarboxylate)
- 159755-62-1(2-Pyridinecarboxylic acid, 3-formyl-, ethyl ester)
- 24195-02-6(3-methoxycarbonylpyridine-2-carboxylic acid)
- 2050-22-8(Diethyl pyridine-2,3-dicarboxylate)
- 799272-47-2(Pyridinedicarboxylic acid, monoethyl ester)
- 24195-07-1(2-(methoxycarbonyl)pyridine-3-carboxylic acid)
- 59718-84-2(Methyl 3-methylpyridine-2-carboxylate)
- 112110-16-4(Dimethyl 5-methylpyridine-2,3-dicarboxylate)